1-(1-Phenylbutyl)pyrrolidine hydrochloride
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Overview
Description
1-(1-Phenylbutyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H22ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenylbutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylbutyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 1-phenylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylbutyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylbutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Phenylbutyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Phenylbutyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Phenylbutyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the phenylbutyl group.
1-Phenylpyrrolidine: A derivative with a phenyl group attached to the nitrogen atom.
1-(1-Phenylethyl)pyrrolidine: A compound with a phenylethyl group instead of a phenylbutyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
74332-86-8 |
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Molecular Formula |
C14H22ClN |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
1-(1-phenylbutyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-2-8-14(15-11-6-7-12-15)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H |
InChI Key |
OSLONZUUKASNHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N2CCCC2.Cl |
Origin of Product |
United States |
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